molecular formula C20H22N2O2 B2931123 (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride CAS No. 1823285-30-8

(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride

Cat. No. B2931123
CAS RN: 1823285-30-8
M. Wt: 322.408
InChI Key: TUPKBBKZFVLOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C20H23ClN2O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride” is based on the fluorene backbone, which is a three-ring system with two benzene rings fused to a central cyclopentane ring . The “1,4-diazepane-1-carboxylate” group is attached to the fluorene via a methyl group .

Mechanism of Action

Target of Action

The primary target of Fmoc-homoPiz HCl is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-homoPiz HCl interacts with its targets through a nucleophilic attack . The amine group attacks the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .

Biochemical Pathways

Fmoc-homoPiz HCl affects the peptide synthesis pathway . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Pharmacokinetics

It’s known that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Result of Action

The result of Fmoc-homoPiz HCl’s action is the protection of the amine group , which allows for the synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action of Fmoc-homoPiz HCl can be influenced by environmental factors such as moisture and heat . As it’s an acid chloride, it is sensitive to these conditions . Therefore, careful handling and storage conditions are necessary to maintain its efficacy and stability.

properties

IUPAC Name

9H-fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-20(22-12-5-10-21-11-13-22)24-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19;/h1-4,6-9,19,21H,5,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCVRTILXSYIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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